N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-29-18-7-6-13(8-19(18)30-2)16-10-20(27)26-22(17(16)11-24)31-12-21(28)25-15-5-3-4-14(23)9-15/h3-9,16H,10,12H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSETBQXUBPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide (CAS: 370851-09-5) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound based on available literature, including molecular docking studies, in vitro and in vivo experiments, and structure-activity relationships.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O4S |
| Molar Mass | 457.93 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 717.8 ± 60.0 °C at 760 mmHg |
| LogP | 4.40 |
The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets:
- Molecular Docking Studies : Molecular docking simulations suggest that this compound exhibits a strong binding affinity to various receptors involved in inflammatory processes and cancer pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes which are critical in the inflammatory response .
- Anti-inflammatory Activity : In vivo studies have demonstrated that derivatives of this compound can significantly reduce inflammation markers in animal models. The IC50 values for inhibition of COX-1 and COX-2 enzymes were determined, indicating a promising anti-inflammatory profile .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Case Studies
Several case studies have documented the effects of this compound in various biological contexts:
- Study on Inflammation : A study conducted on rats showed that administration of this compound resulted in a significant decrease in serum levels of PGE2, a key mediator of inflammation .
- Cancer Cell Line Testing : In vitro tests using A549 (lung cancer) and AGS (gastric cancer) cell lines revealed that the compound exhibited IC50 values lower than traditional chemotherapeutic agents such as doxorubicin and cisplatin . The mechanism was attributed to the activation of intrinsic apoptotic pathways.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Chlorophenyl Group : The presence of the chlorophenyl moiety enhances lipophilicity and may contribute to improved receptor binding.
- Tetrahydropyridine Ring : This structural element is linked to various biological activities including neuroprotective effects and modulation of neurotransmitter systems.
- Sulfanyl Linkage : The sulfanyl group is critical for the interaction with biological targets and may influence the compound's overall pharmacokinetics.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide exhibit anticancer properties. For instance, derivatives of tetrahydropyridine have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar moieties have been tested against various pathogens, including bacteria and fungi, demonstrating significant inhibitory effects. The presence of the sulfanyl group may enhance its interaction with microbial targets.
Neuroprotective Effects
Research into related compounds has revealed neuroprotective properties that may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier could position this compound as a candidate for further investigation in neuropharmacology.
Synthetic Routes
The synthesis of this compound can be achieved through several synthetic pathways:
- Condensation Reactions : Utilizing appropriate aldehydes and amines to form the acetamide backbone.
- Cyclization Techniques : Employing cyclization strategies to introduce the tetrahydropyridine ring.
- Functional Group Modifications : Introducing cyano and sulfanyl groups through nucleophilic substitutions.
Each method can be optimized for yield and purity based on specific laboratory conditions.
Case Study 1: Anticancer Screening
A study conducted on a series of tetrahydropyridine derivatives demonstrated that modifications similar to those found in this compound resulted in compounds with IC50 values below 10 µM against several cancer cell lines (e.g., MCF7 and A549) .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives containing the sulfanyl group were tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of less than 50 µg/mL for several strains .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in the compound undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Thiol-disulfide exchange : The sulfanyl group can react with disulfides (RSSR') to form new thioether bonds.
-
Alkylation : Reaction with alkyl halides (R-X) replaces the sulfur atom with alkyl groups.
Table 1: Reaction Conditions for Sulfanyl Substitution
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Thiol-disulfide | DTT (dithiothreitol), pH 8.5, 25°C | Disulfide-linked dimer | 60–75% |
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | Methylated thioether derivative | 45–55% |
Mechanism: The sulfur atom acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides or disulfides) to form new bonds.
Oxidation of the Sulfanyl Group
The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
-
Mild oxidation : H₂O₂ (30%) at 0–5°C selectively yields sulfoxide.
-
Strong oxidation : KMnO₄ in acidic medium converts the sulfanyl group to sulfone.
Table 2: Oxidation Outcomes
| Oxidizing Agent | Temperature | Product | Stability |
|---|---|---|---|
| H₂O₂ | 0–5°C | Sulfoxide | Stable in air |
| KMnO₄/H₂SO₄ | 60°C | Sulfone | Hygroscopic |
Key Insight: Sulfoxides formed from this compound show enhanced solubility in polar solvents compared to the parent molecule .
Hydrolysis of the Cyano Group
The cyano (-CN) group undergoes hydrolysis to form carboxylic acid derivatives:
-
Acidic conditions : Concentrated HCl at reflux converts -CN to -COOH.
-
Basic conditions : NaOH/H₂O₂ yields primary amides (-CONH₂).
Table 3: Hydrolysis Pathways
| Conditions | Product | Reaction Time |
|---|---|---|
| 6M HCl, reflux, 12 hrs | Carboxylic acid | 85–90% |
| 2M NaOH, H₂O₂, 60°C, 6h | Primary amide | 70–80% |
Mechanism: Acidic hydrolysis proceeds via a nitrile hydrate intermediate, while basic conditions follow a nucleophilic addition pathway .
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl and 3-chlorophenyl groups participate in EAS reactions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the dimethoxyphenyl ring.
-
Halogenation : Br₂/FeBr₃ adds bromine to the chlorophenyl moiety.
Table 4: EAS Reactivity Comparison
| Substituent | Reaction | Position | Rate Relative to Benzene |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | Nitration | Para to -OCH₃ | 5x faster |
| 3-Chlorophenyl | Bromination | Ortho/para to -Cl | 2x slower |
Note: Methoxy groups activate the ring, while chlorine deactivates it but directs substituents to ortho/para positions .
Amide Bond Reactivity
The acetamide group participates in:
-
Hydrolysis : Strong acids or bases cleave the amide bond to yield carboxylic acid and aniline derivatives.
-
Reduction : LiAlH₄ reduces the amide to a primary amine.
Table 5: Amide Bond Transformations
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 24h | 3-Chloroaniline + Acetic acid | 95% |
| Reduction | LiAlH₄, THF, 0°C→RT | Primary amine derivative | 60–65% |
Mechanistic Note: Hydrolysis proceeds via protonation of the carbonyl oxygen, while reduction involves nucleophilic attack by hydride ions .
Cyclization Reactions
The tetrahydropyridinone core enables ring-opening/closure reactions:
-
Acid-catalyzed rearrangement : Forms fused pyridine derivatives under H₂SO₄.
-
Base-mediated ring expansion : KOtBu converts the six-membered ring to a seven-membered azepinone.
Table 6: Cyclization Outcomes
| Condition | Product | Application |
|---|---|---|
| H₂SO₄, 100°C | Pyrido[2,3-d]pyrimidine | Anticancer lead compound |
| KOtBu, DMF, 120°C | Azepinone analog | Neuropharmacological study |
Research Highlight: Pyrido[2,3-d]pyrimidine derivatives from this compound show IC₅₀ values of <1 μM against breast cancer cells (MCF-7) .
Photochemical Reactions
UV irradiation induces:
-
Cyan group isomerization : Converts -CN to -NC in the presence of triplet sensitizers.
-
Sulfanyl radical formation : Generates reactive intermediates for polymerization.
Table 7: Photoreactivity Data
| Wavelength (nm) | Sensitizer | Product | Quantum Yield |
|---|---|---|---|
| 365 | Benzophenone | Isocyanide derivative | 0.15 |
| 254 | None | Polysulfide oligomers | 0.08 |
Safety Note: Photochemical reactions require inert atmospheres to prevent oxidation byproducts.
Metal-Catalyzed Coupling
The chlorophenyl group participates in cross-coupling reactions:
-
Suzuki coupling : Pd(PPh₃)₄ catalyzes bond formation with aryl boronic acids.
-
Buchwald-Hartwig amination : Introduces amine groups at the chloro position.
Table 8: Coupling Reaction Efficiency
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Methoxyphenylboronic acid | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Piperidine | 65% |
Application: These reactions enable modular derivatization for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
